Molecular Weight, Formula, and Physicochemical Profiling of 4-((2-fluorophenyl)sulfonamido)benzoic acid: A Technical Guide for Structure-Based Drug Design
Molecular Weight, Formula, and Physicochemical Profiling of 4-((2-fluorophenyl)sulfonamido)benzoic acid: A Technical Guide for Structure-Based Drug Design
Executive Summary
In modern structure-based drug design (SBDD), the selection of highly specific pharmacophore building blocks is the foundation of successful lead optimization. As a Senior Application Scientist, I frequently utilize 4-((2-fluorophenyl)sulfonamido)benzoic acid (CAS: 612041-67-5) as a specialized synthetic intermediate[1]. This compound serves as a highly modular scaffold, combining the electrostatic anchoring potential of a benzoic acid with the hydrogen-bonding capacity of a sulfonamide, all stabilized by an ortho-fluorinated phenyl ring.
This whitepaper provides an in-depth technical analysis of its molecular properties, structural mechanics, and the self-validating experimental workflows required to characterize it in a laboratory setting.
Chemical Identity & Fundamental Properties
Accurate mass and formula characterization is the first self-validating step in any analytical workflow. The fundamental properties of 4-((2-fluorophenyl)sulfonamido)benzoic acid are as follows[2]:
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IUPAC Name: 4-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid
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CAS Registry Number: 612041-67-5
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Molecular Formula: C13H10FNO4S
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Molecular Weight: 295.29 g/mol
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Exact Monoisotopic Mass: 295.0315 Da
The molecular formula (C13H10FNO4S) dictates a precise isotopic envelope. When analyzing this compound via mass spectrometry, the natural abundance of the ³⁴S isotope (~4.2%) provides a built-in diagnostic M+2 peak, which acts as an internal validation metric for structural confirmation.
Structural Mechanics & Causality in Drug Design
In drug discovery, we do not merely look at a molecule's weight; we analyze the causality behind its structural components. Closely related sulfonamide benzoic acids, such as 4-sulfamoylbenzoic acid (Carzenide), are well-documented competitive inhibitors of metalloenzymes like Carbonic Anhydrase (CA)[3],[4]. The specific functional groups of 4-((2-fluorophenyl)sulfonamido)benzoic acid are engineered for targeted interactions:
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The 2-Fluorophenyl Ring: The highly electronegative fluorine atom at the ortho position withdraws electron density via the inductive effect. This subtly increases the acidity (lowers the pKa) of the adjacent sulfonamide NH proton, enhancing its ability to coordinate with basic residues or metal ions (e.g., Zn²⁺) in enzyme active sites. Furthermore, the C-F bond increases lipophilicity and blocks metabolic oxidation by cytochrome P450 enzymes.
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The Sulfonamide Linkage (-NH-SO₂-): Acting as a classic bioisostere and transition-state analog, the sulfonamide provides both hydrogen-bond donor and acceptor capabilities.
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The Benzoic Acid Core: The carboxylic acid moiety (pKa ~4.0) ensures the molecule is ionized at physiological pH, providing a strong electrostatic anchor for interacting with solvent-exposed basic residues at the periphery of target binding pockets.
Figure 2: Logical relationship of structural moieties to target binding.
Physicochemical Data & Lipinski Profiling
To predict oral bioavailability and membrane permeability, we evaluate the compound against Lipinski's Rule of Five. As summarized below, the molecular weight of 295.29 g/mol leaves significant "molecular real estate" for further synthetic elaboration without violating pharmacokinetic thresholds.
| Property | Value | Causality / Implication for Drug Design |
| Molecular Weight | 295.29 g/mol | Well below the 500 Da threshold, ensuring optimal oral bioavailability and allowing room for lead optimization. |
| Monoisotopic Mass | 295.0315 Da | Critical for High-Resolution Mass Spectrometry (HRMS) identification; allows differentiation from isobaric interferences. |
| H-Bond Donors | 2 (-COOH, -NH-) | Facilitates strong directional interactions with target binding pockets without overly restricting membrane permeability. |
| H-Bond Acceptors | 5 (O, F) | Enhances aqueous solubility while maintaining sufficient lipophilicity. |
| Rotatable Bonds | 4 | Low conformational entropy penalty upon binding, leading to higher binding affinity (lower Kd). |
Experimental Workflows
Protocol A: LC-MS/MS Validation of Molecular Weight
To confidently utilize this compound in assays, its mass and purity must be verified. This protocol uses Negative Electrospray Ionization (ESI-), chosen specifically because the carboxylic acid and sulfonamide protons are highly acidic and readily deprotonated.
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Step 1: Sample Preparation. Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL in 50% Methanol/Water containing 0.1% Formic Acid. Self-Validation Control: Spike the sample with a known concentration of sulfanilamide as an internal standard to verify ionization efficiency.
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Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reverse-phase UPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. The lipophilic nature of the fluorophenyl ring ensures adequate retention.
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Step 3: Mass Spectrometry (ESI-). Operate the mass spectrometer in ESI- mode. Monitor for the [M-H]⁻ pseudomolecular ion at m/z 294.02.
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Step 4: Data Analysis. Extract the chromatogram at m/z 294.02. Validate the identity by confirming the presence of the M+2 isotopic peak (due to ³⁴S) at approximately 4.2% relative abundance to the parent ion.
Figure 1: Step-by-step LC-MS/MS workflow for molecular weight validation.
Protocol B: In Vitro Target Binding Assay (Modified Hummel-Dreyer Method)
To evaluate the binding affinity of this sulfonamide derivative to a target enzyme (e.g., Carbonic Anhydrase), we utilize the modified Hummel-Dreyer size-exclusion chromatography (SEC) method[5]. This technique is chosen because it allows for the measurement of reversible ligand-protein interactions without requiring fluorescent tags that could alter the ligand's 295.29 g/mol molecular weight and binding kinetics.
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Step 1: Column Equilibration. Equilibrate an SEC column with a physiological buffer (pH 7.4) containing a known, constant concentration of 4-((2-fluorophenyl)sulfonamido)benzoic acid.
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Step 2: Enzyme Injection. Inject the target metalloenzyme dissolved in the exact same ligand-containing buffer. Self-Validation Control: Inject a non-binding reference protein (e.g., Bovine Serum Albumin) in a separate run. BSA should produce no vacancy peak, proving that any signal observed with the target enzyme is due to specific active-site binding.
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Step 3: Elution and Monitoring. As the enzyme-ligand complex elutes from the column, it depletes the free ligand from the surrounding mobile phase. This creates a negative "vacancy peak" at the ligand's normal retention time.
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Step 4: Quantification. Integrate the area of the vacancy peak. Because the molecular weight and molar absorptivity of the compound are known, the peak area is directly proportional to the moles of ligand bound, allowing for the precise calculation of the dissociation constant (Kd).
